

Cross-referencing Spiro[5.5]undecan-2-one data with chemical databases

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Compound of Interest

Compound Name: *Spiro[5.5]undecan-2-one*

Cat. No.: *B155468*

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An In-Depth Technical Guide to **Spiro[5.5]undecan-2-one**: Cross-Referencing Chemical Databases for Researchers

Introduction: The Structural Significance of Spiro[5.5]undecan-2-one

Spiro[5.5]undecan-2-one is a bicyclic organic compound featuring a unique spiro arrangement where two six-membered rings share a single common carbon atom.^[1] This distinctive three-dimensional structure ($C_{11}H_{18}O$) provides a rigid scaffold that is of significant interest in medicinal chemistry and materials science.^{[1][2]} The presence of a ketone functional group at the 2-position serves as a reactive site for a multitude of chemical transformations, making it a valuable building block for synthesizing more complex molecules.^[1] Derivatives of the spiro[5.5]undecane framework have shown promise in various therapeutic areas, including as enzyme inhibitors and anti-inflammatory agents, underscoring the importance of thoroughly understanding the properties and availability of the parent compound.^[1]

This guide provides a comparative analysis of **Spiro[5.5]undecan-2-one** data across prominent chemical databases, offers insights into its synthesis and reactivity, and contrasts it with structurally related analogs. The objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge required to effectively evaluate and utilize this compound in their work.

Physicochemical Properties: A Database Consensus

A critical first step in evaluating any chemical compound is to aggregate its fundamental physicochemical properties from reliable sources. Publicly accessible databases like PubChem serve as an essential repository for this information, providing computed data that informs experimental design.

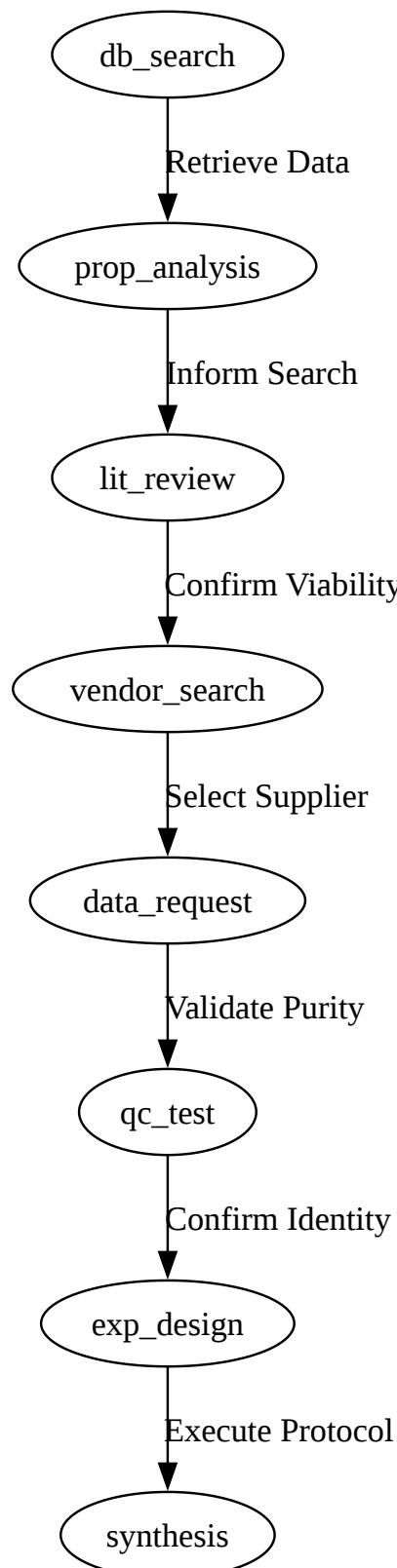
Property	Value	Source
IUPAC Name	spiro[5.5]undecan-2-one	PubChem[3]
CAS Number	1781-81-3	PubChem[3]
Molecular Formula	C ₁₁ H ₁₈ O	PubChem[3]
Molecular Weight	166.26 g/mol	PubChem[3]
Exact Mass	166.135765193 Da	PubChem[3]
Topological Polar Surface Area	17.1 Å ²	PubChem[3]
Canonical SMILES	C1CCC2(CC1)CCCC(=O)C2	PubChem[1]
InChI Key	FEYUTRZPSFLEST- UHFFFAOYSA-N	PubChem[1]

Cross-Referencing Commercial Availability

While physicochemical data provides a theoretical foundation, practical research requires sourcing the physical compound. The availability, purity, and accompanying analytical data can vary significantly between suppliers. This section compares listings for **Spiro[5.5]undecan-2-one** across several vendors.

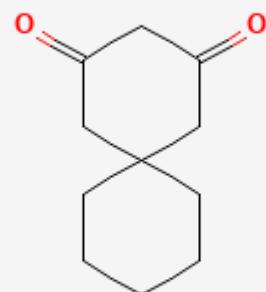
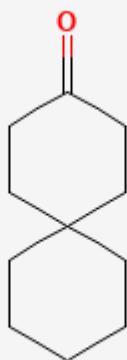
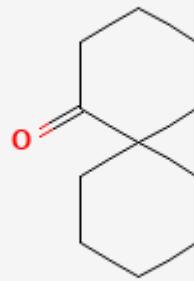
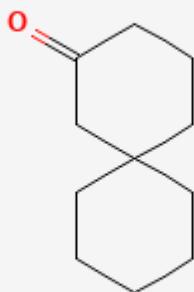
Supplier	Product Number (Example)	Purity / Notes	Price (Example)
Sigma-Aldrich	S757470	AldrichCPR. Buyer assumes responsibility to confirm identity and/or purity. No analytical data provided.[4]	\$32.70 / 50mg[4]
Biosynth	BAA78181	For research purposes only.	\$311.50 / 50mg
CP Lab Safety	-	Protein Degrader Building Block. For professional research use only.[5]	-

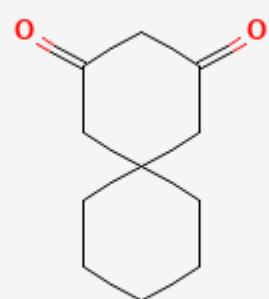
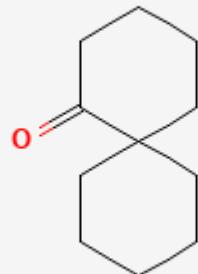
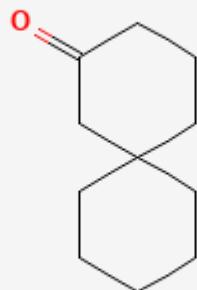
Disclaimer: Prices and availability are subject to change. The information presented is for illustrative purposes based on data accessed.

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Comparative Analysis with Structural Analogs

To fully appreciate the chemical identity of **Spiro[5.5]undecan-2-one**, it is instructive to compare it with its structural isomers and related analogs. The position of the ketone group or the addition of other functionalities can significantly alter the molecule's reactivity, stereochemistry, and biological activity.





Compound	CAS Number	Molecular Formula	Molecular Weight	Key Differences
Spiro[5.5]undecan-2-one	1781-81-3	C ₁₁ H ₁₈ O	166.26 g/mol	Ketone at C2 position.
Spiro[5.5]undecan-1-one	1781-83-5	C ₁₁ H ₁₈ O	166.26 g/mol	Isomer with ketone at C1 position. ^[6]
Spiro[5.5]undecan-3-one	1890-25-1	C ₁₁ H ₁₈ O	166.26 g/mol	Isomer with ketone at C3 position. ^[7]
Spiro[5.5]undecane-2,4-dione	1481-99-8	C ₁₁ H ₁₆ O ₂	180.24 g/mol	Contains two ketone groups, increasing polarity and reactivity. ^[8]
Spiro[5.5]undecane	180-43-8	C ₁₁ H ₂₀	152.28 g/mol	The parent hydrocarbon without any functional groups. ^[9]

Synthesis of the Spiro[5.5]undecane Scaffold

The construction of the spiro[5.5]undecane core is a topic of significant interest in organic synthesis. Several strategies have been developed, with the choice of method often depending on the desired substitution pattern and the need for stereocontrol.

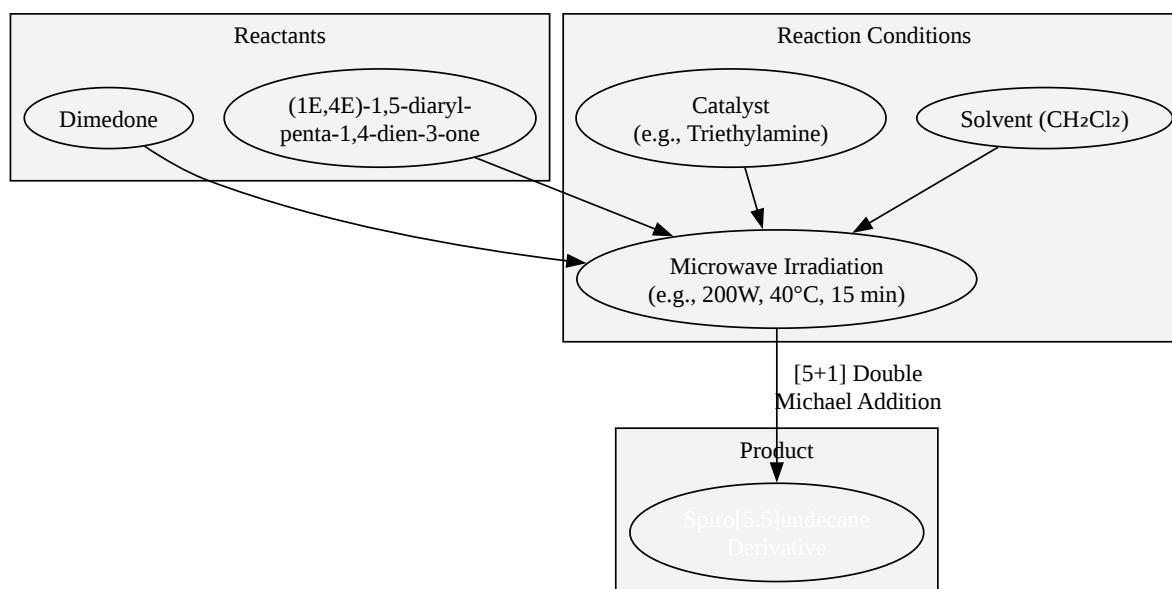
Established Synthetic Pathways:

- Robinson Annulation: A classic method for forming six-membered rings, this reaction can be adapted to create the spirocyclic system.^[10]
- Cationic π -Cyclization: This powerful method involves the cyclization of an unsaturated precursor, often an alcohol, initiated by an acid to form the spiro center with a high degree of

stereoselectivity.[11]

- **Alkylation and Cyclization:** One established route involves the alkynylation and dearomatic cyclization of salicylaldehyde to form the characteristic spiro structure.[1]
- **Michael Addition:** The 1,4-addition of a nucleophile to an α,β -unsaturated carbonyl compound is one of the most common methods for preparing spiro[5.5]undecane derivatives.[12]

Recent advancements have highlighted the use of microwave-assisted organic synthesis to dramatically improve reaction times and yields, offering a more efficient and environmentally friendly approach.[2][13]



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Experimental Protocol: Microwave-Assisted Synthesis of a Spiro[5.5]undecane-1,5,9-trione Derivative

This protocol is adapted from a published procedure for the synthesis of a substituted spiro[5.5]undecane derivative, demonstrating the efficiency of microwave-assisted synthesis.[\[2\]](#)

Objective: To synthesize 7,11-bis(4-fluorophenyl)-3,3-dimethylspiro[5.5]undecane-1,5,9-trione via a microwave-induced Michael reaction.

Materials:

- Dimedone (1 mmol)
- (1E,4E)-1,5-Bis(4-fluorophenyl)penta-1,4-dien-3-one (1 mmol)
- Triethylamine (1.25 mmol)
- Dichloromethane (CH_2Cl_2) (5 mL)
- Microwave synthesis reactor
- Standard laboratory glassware for workup and extraction
- Thin Layer Chromatography (TLC) apparatus

Procedure:

- **Reaction Setup:** In a dedicated microwave reaction flask, combine dimedone (1 mmol) and (1E,4E)-1,5-bis(4-fluorophenyl)penta-1,4-dien-3-one (1 mmol).
- **Addition of Reagents:** Add 5 mL of dichloromethane followed by triethylamine (1.25 mmol). The triethylamine acts as a base to facilitate the Michael addition.
- **Microwave Irradiation:** Seal the flask and place it in the microwave reactor. Irradiate the mixture at 200 W, maintaining a temperature of 40°C, for 15 minutes. The use of microwave energy significantly accelerates the reaction rate compared to conventional heating, which can take several hours.[\[2\]](#)[\[13\]](#)

- Reaction Monitoring: Monitor the progress of the reaction periodically using TLC to determine the point of completion.
- Workup: Once the reaction is complete, transfer the mixture into a separatory funnel containing 10 mL of cold water.
- Extraction: Extract the aqueous mixture with chloroform (3 x 20 mL). The organic layers are combined.
- Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate (MgSO_4), filter, and concentrate the solvent under reduced pressure to yield the crude product.
- Purification: The crude product can be further purified by recrystallization or column chromatography as needed.

Reactivity and Biological Potential

The chemical behavior of **Spiro[5.5]undecan-2-one** is dominated by its ketone functionality and unique spirocyclic core.

Chemical Reactivity:

- Reduction: The ketone can be readily reduced to a secondary alcohol (spiro[5.5]undecan-2-ol) using reducing agents like lithium aluminum hydride.[\[1\]](#)
- Nucleophilic Addition: The carbonyl carbon is susceptible to attack by various nucleophiles, providing a route to a wide range of derivatives.
- Substitution Reactions: Under acidic or basic conditions, substitution reactions can occur, often involving nucleophiles such as amines or halides.[\[1\]](#)

Biological Applications of Derivatives: While data on the parent compound is limited, derivatives of the spiro[5.5]undecane scaffold have demonstrated significant biological activity.

- Enzyme Inhibition: Certain spiroundecane derivatives have been shown to inhibit HIV-1 integrase, a critical enzyme for viral replication, with IC_{50} values in the micromolar range.[\[1\]](#)

- Anti-inflammatory Properties: Derivatives have been identified as potential anti-inflammatory agents in hyperactivated microglial cells, suggesting applications in treating neuroinflammatory disorders.[1]
- Anticancer Activity: Substituted spiro[5.5]undecane-1,5,9-triones have been synthesized and evaluated for their in vitro anticancer activity, highlighting the therapeutic potential of this molecular framework.[2]

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, **Spiro[5.5]undecan-2-one** is classified with the following hazard statement:

- H319: Causes serious eye irritation.[3]

Precautionary Measures:

- Handling: Use in a well-ventilated area. Avoid contact with eyes, skin, and clothing. Wash hands thoroughly after handling.[14]
- Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[14]
- Storage: Keep the container tightly closed in a dry, well-ventilated place. Store away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.[14]

Conclusion

Spiro[5.5]undecan-2-one represents a structurally intriguing and synthetically versatile chemical entity. A thorough cross-referencing of chemical databases reveals consistent physicochemical data but variability in commercial availability and supplied documentation, a critical consideration for researchers. Its comparison with structural analogs illuminates the subtle yet important impact of functional group placement on molecular properties. With established and emerging synthetic routes, particularly efficient microwave-assisted methods, the spiro[5.5]undecane scaffold is highly accessible. The demonstrated biological potential of its derivatives in antiviral, anti-inflammatory, and anticancer contexts ensures that this

compound and its related structures will remain a fertile ground for exploration in drug discovery and chemical biology.

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